![molecular formula C9H6BrF6NO B2484007 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 637347-75-2](/img/structure/B2484007.png)
2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between halogenated phenols and hexafluoroacetone under catalysis. For instance, a compound with a similar structure, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, was synthesized through the reaction of phenol with hexafluoroacetone, utilizing mesitylene as a solvent and methanesulfonic acid as a catalyst. The process demonstrated the feasibility of creating fluoro-containing materials through strategic reactions, laying a foundation for synthesizing more complex derivatives like 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (Shi-Juan Li et al., 2015).
Molecular Structure Analysis
The crystal structure of compounds within this family often exhibits strong intermolecular hydrogen bonding, which can significantly influence their molecular arrangement and stability. For instance, analysis through X-ray structure determination has revealed two-dimensional layer formations due to O-H···O hydrogen bonds, a characteristic that could be relevant to understanding the molecular structure of 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol and its derivatives.
Chemical Reactions and Properties
Compounds such as 3-Bromo-2-fluoropropene have been utilized in various chemical reactions, indicating the potential reactivity of bromo- and fluoro-substituted compounds. These properties may extend to our compound of interest, suggesting its usefulness in creating fluorine-containing building blocks for further chemical synthesis (K. Laue & G. Haufe, 1998).
Scientific Research Applications
Synthesis and Structural Applications
- Synthesis of Organic Fluoro-Containing Polymers : The compound's synthesis from phenol and hexafluoroacetone, followed by the formation of intermolecular hydrogen bonds in the crystal, suggests its potential application in creating organic fluoro-containing polymers. This is due to the ease of deprotonation of alcoholic and phenolic hydroxyl groups, crucial for polymer synthesis (Li, Shen, & Zhang, 2015).
Chemical Process Improvement
- Curing Agent for Fluorine-Containing Elastomer : A process involving 2,2-bis(4-aminophenyl)hexafluoropropane and potassium thiocyanate and bromine has been used to create a novel compound effective as a curing agent for fluorine-containing elastomers. This indicates the broader applicability of related fluorinated compounds in enhancing material properties (Sonoi, Tatsu, German, & Polishchuk, 1998).
Pharmaceutical and Medicinal Research
- Synthesis of Pharmaceutical Compounds : The reaction of similar bromophenyl compounds with Grignard compounds to produce tertiary amino alcohols suggests potential pathways for synthesizing pharmaceutical compounds, such as Trihexyphenidyl analogs (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Materials Science and Engineering
- Fluorine-Containing Polybenzoxazole Monomer Synthesis : The compound's derivatives have been synthesized and characterized for application in producing fluorine-containing polybenzoxazole monomers. These materials are known for their utility in high-performance polymers and engineering applications (Ju-sun, 2007).
Antimicrobial and Antipathogenic Research
- Potential Antimicrobial Agents : Derivatives of bromophenyl compounds have been synthesized and characterized for their antimicrobial activity. This suggests the potential of related compounds, like the one , for developing new antimicrobial agents with specific applications (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
2-(4-amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSCKMMHNRWCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
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